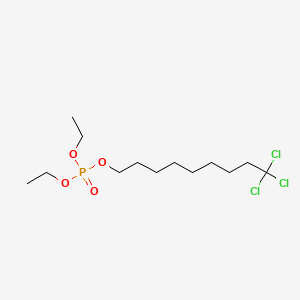
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester is a chemical compound known for its unique structure and properties. It is used primarily in research and industrial applications due to its specific chemical characteristics. The compound is identified by its CAS number 36272-57-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 9,9,9-trichlorononyl ester typically involves the esterification of phosphoric acid with diethyl 9,9,9-trichlorononyl alcohol. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a catalyst and a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar principles as in the laboratory synthesis. the process is optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 9,9,9-trichlorononyl ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, stabilizing polymers against degradation. This is achieved through the decomposition of hydroperoxides and the formation of stable products that prevent further oxidation .
Comparison with Similar Compounds
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester can be compared with other similar compounds, such as:
Phosphoric acid diethyl esters: These compounds have similar ester groups but differ in their alkyl chains.
Phosphite esters: These compounds are used as antioxidants and stabilizers in various applications.
Phosphonite esters: These compounds also function as antioxidants but have different structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
36272-57-8 |
|---|---|
Molecular Formula |
C13H26Cl3O4P |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
diethyl 9,9,9-trichlorononyl phosphate |
InChI |
InChI=1S/C13H26Cl3O4P/c1-3-18-21(17,19-4-2)20-12-10-8-6-5-7-9-11-13(14,15)16/h3-12H2,1-2H3 |
InChI Key |
ZWVOWVMXJBEWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















